Sodium saccharin hydrate is a valuable tool for studying taste perception, particularly the mechanisms behind sweetness detection. Its well-defined sweetness profile and lack of calories make it ideal for isolating the taste response. Researchers use sodium saccharin hydrate to study the TAS2R taste receptor family, specifically TAS2R1, which plays a crucial role in sweet taste perception [].
Recent studies suggest sodium saccharin hydrate may influence gut bacteria composition. In vitro (laboratory) experiments show it can inhibit the growth of certain bacterial species []. In vivo (animal) studies indicate that consuming sodium saccharin hydrate can alter the gut microbiome composition in mice, though the long-term implications require further investigation [].
Due to its sweetness and lack of calories, sodium saccharin hydrate serves as a control substance in studies investigating the effects of caloric intake. By incorporating it into a diet devoid of caloric sweeteners, researchers can isolate the impact of sweet taste perception on various physiological processes without introducing confounding factors related to calorie consumption [].
Sodium saccharin hydrate is a synthetic compound classified as a sweetener, primarily used in food and beverage applications. It is the sodium salt of saccharin, a well-known artificial sweetener. The chemical formula for sodium saccharin hydrate is , and it has a molecular weight of approximately 205.16 g/mol . This compound typically appears as white crystals or a crystalline powder and is odorless or may have a faint aromatic odor .
Sodium saccharin hydrate is highly soluble in water, making it suitable for various applications where sweetness is desired without the caloric content associated with sugar . Its sweetness is estimated to be about 300 to 500 times sweeter than sucrose, which contributes to its widespread use in low-calorie and sugar-free products.
Sodium saccharin hydrate can be synthesized through several methods:
The primary applications of sodium saccharin hydrate include:
Several compounds share similarities with sodium saccharin hydrate in terms of structure and application as sweeteners. Below are some notable examples:
Compound Name | Chemical Formula | Sweetness Relative to Sucrose | Unique Features |
---|---|---|---|
Aspartame | C14H18N2O5 | 200 times | Contains amino acids; heat sensitive |
Sucralose | C12H19Cl3O8 | 600 times | Chlorinated derivative of sucrose |
Acesulfame Potassium | C4H4KNO4S | 200 times | Stable under heat; often blended |
Neotame | C14H19N1O5 | 7000 times | Derived from aspartame; very potent |
Sodium saccharin hydrate's uniqueness lies in its historical significance as one of the first artificial sweeteners discovered and its stability in various food formulations compared to other sweeteners that may degrade under heat or acidic conditions. Additionally, it remains one of the most widely studied artificial sweeteners concerning safety and regulatory status.
Sodium saccharin hydrate exists as white crystals or a white crystalline powder under standard conditions [1] [2] [3]. The compound exhibits a colorless to white appearance and is characterized by being odorless or possessing a faint aromatic odor [1] [4] [5]. The most distinctive organoleptic property is its intensely sweet taste, which is accompanied by a metallic or bitter aftertaste that can be detected by approximately 25% of the population [6] [3] [5].
The crystal structure of sodium saccharin hydrate demonstrates remarkable complexity, adopting a monoclinic crystal system with multiple polymorphic hydrate forms [7] [8] [9]. The compound exhibits 300-600 times greater sweetening power than sucrose, making it one of the most potent artificial sweeteners available [6] [3] [10]. The characteristic taste profile combines an immediate intense sweetness followed by a subtle bitter aftertaste, which can be effectively masked through blending with other sweetening agents [3] [10] [5].
Property | Value | Reference |
---|---|---|
Physical Form | White crystals or crystalline powder | [1] [2] [3] |
Color | Colorless to white | [2] [11] [10] |
Odor | Odorless or faint aromatic odor | [1] [4] [5] |
Taste | Intensely sweet with metallic aftertaste | [6] [3] [5] |
Crystal Structure | Monoclinic (multiple hydrate forms) | [7] [8] [9] |
Sweetness Intensity | 300-600 times sweeter than sucrose | [6] [3] [10] |
Sodium saccharin hydrate demonstrates exceptional water solubility, forming 1 M clear, colorless solutions at 20°C [12] [2] [11]. The solubility exhibits strong temperature dependence, increasing from 186.8 g/100g water at 50°C to 328.3 g/100g water at 95°C [10] [5]. This dramatic increase with temperature reflects the endothermic nature of the dissolution process.
In contrast to its remarkable aqueous solubility, sodium saccharin hydrate shows limited solubility in ethanol (1g/50mL) [1] [5]. The compound maintains stability across a pH range of 3.3-8.0 without significant degradation upon heating . The molecular solubility can reach concentrations of 1000 g/L, demonstrating the compound's exceptional capacity to form highly concentrated aqueous solutions [14] [3].
Solvent | Solubility | Notes | Reference |
---|---|---|---|
Water (20°C) | 1 M (clear, colorless) | Highly soluble, forms clear solutions | [12] [2] [11] |
Water (50°C) | 186.8 g/100g water | Increased solubility with temperature | [10] [5] |
Water (95°C) | 328.3 g/100g water | Maximum observed solubility | [10] [5] |
Ethanol | Sparingly soluble (1g/50mL) | Limited ethanol solubility | [1] [5] |
pH Range (aqueous) | Stable at pH 3.3-8.0 | No significant degradation |
Sodium saccharin hydrate exhibits exceptional thermal stability with a melting point exceeding 300°C [2] [11] [15]. The compound's boiling point occurs at 438.9°C at 760 mmHg, while the flash point is observed at 219.3°C [11] [15] [16]. Decomposition typically begins above 300°C, indicating robust thermal stability under normal processing conditions [17] [5].
The compound demonstrates thermal stability up to 200°C during normal handling and storage [14]. Phase transitions in sodium saccharin hydrate are complex, involving reversible single-crystal-to-single-crystal transformations between different hydrate forms [7]. These transitions occur at specific temperature ranges, with dehydration temperatures varying depending on the specific hydrate form present [7] [8]. The thermal behavior is further complicated by the existence of multiple polymorphic forms, including anhydrate, 2/3 hydrate (triclinic), and 15/8 hydrate (monoclinic) forms [8].
Property | Value | Reference |
---|---|---|
Melting Point | >300°C | [2] [11] [15] |
Boiling Point | 438.9°C at 760 mmHg | [11] [15] [16] |
Flash Point | 219.3°C | [11] [10] [16] |
Decomposition Temperature | >300°C | [17] [5] |
Thermal Stability Range | Stable up to 200°C | [14] |
Dehydration Temperature | Variable (depends on hydrate form) | [7] [8] |
Sodium saccharin hydrate exhibits efflorescent behavior, meaning it slowly loses crystal water when exposed to air [1] [10] [5]. The typical water content for the dihydrate form ranges from 13.0-15.0% [14]. This efflorescent nature causes the crystalline material to gradually convert to lower hydrate forms or anhydrous powder upon prolonged air exposure [10] [5].
The compound functions as a water structure maker, indicating its ability to organize surrounding water molecules into more structured arrangements [18]. Unlike many hygroscopic materials, sodium saccharin hydrate does not readily deliquesce, meaning it does not absorb atmospheric moisture to form liquid solutions under normal humidity conditions [19]. This property contributes to its stability during storage and handling.
The water activity relationships demonstrate that sodium saccharin hydrate creates strong water-sodium saccharin interactions in aqueous systems [18]. These interactions influence the thermodynamic behavior of aqueous solutions and contribute to the compound's excellent solubility characteristics.
Property | Value | Reference |
---|---|---|
Hygroscopic Nature | Efflorescent (loses water) | [1] [10] [5] |
Water Content (typical) | 13.0-15.0% (dihydrate form) | [14] |
Efflorescent Behavior | Slowly loses crystal water in air | [10] [5] |
Water Activity Effect | Water structure maker | [18] |
Crystal Water Loss | Converts to lower hydrate forms | [10] [5] |
Deliquescence | Does not deliquesce readily | [19] |
Aqueous solutions of sodium saccharin hydrate typically exhibit pH values ranging from 6.0-7.5 when prepared at 1% concentration [14] [3] [5]. The parent saccharin molecule has a pKa of 1.8, indicating it is a moderately weak acid [20]. At physiological pH values (greater than 5), essentially all saccharin exists in the ionized form as the saccharinate anion [20].
The compound demonstrates excellent pH stability across the range of 3.3-8.0, showing no significant degradation upon heating within this pH window . Solutions prepared at 100g/L concentration maintain pH values of 6.0-7.5 at 20°C [3] [5]. The compound exhibits minimal buffering capacity, meaning it does not significantly resist pH changes when acids or bases are added [21].
The ionization behavior is particularly important for understanding the compound's biological activity and chemical interactions. Since the pKa is well below physiological pH, the compound exists predominantly as the anionic form in biological systems [20].
Property | Value | Reference |
---|---|---|
pH Range (1% solution) | 6.0-7.5 | [14] [3] [5] |
Saccharin pKa | 1.8 (parent saccharin) | [20] |
Solution pH (100g/L) | 6.0-7.5 at 20°C | [3] [5] |
pH Stability | Stable pH 3.3-8.0 | |
Ionization Behavior | Fully ionized at physiological pH | [20] |
Buffer Capacity | Minimal buffering capacity | [21] |
The crystal structure of sodium saccharin hydrate is stabilized by strong hydrogen bonding networks involving O-H···N and O-H···O interactions [22] [23] [24]. These hydrogen bonds play a crucial role in stabilizing the hydrate networks and determining the overall crystal architecture. The mean hydrogen bond distances include O-H···N bonds at 2.85 Å with bond angles of approximately 165.8° [23].
Electrostatic interactions dominate the crystal packing, with sodium cations adopting hexa-coordinated geometries with mean Na+···O distances of 2.39 Å [23] [9]. These electrostatic forces are primary determinants of the crystal structure and contribute significantly to the compound's thermal stability.
Van der Waals forces provide secondary stabilization through moderate aromatic interactions between saccharin molecules [22] [24]. However, π-π stacking interactions are limited due to the molecular geometry of the saccharin anion [22]. The water-sodium interactions form the primary hydration shell around sodium cations, creating a complex three-dimensional network [23] [9].
The crystal structure exhibits complex disorder that creates structural complexity with multiple entities in the asymmetric unit [7] [23] [9]. This disorder involves three sodium cations, four water molecules, and one saccharinate anion, contributing to the unusual crystallographic complexity observed in this compound [7].
Interaction Type | Strength/Description | Role in Structure | Reference |
---|---|---|---|
Hydrogen Bonding | Strong O-H···N and O-H···O bonds | Stabilizes hydrate networks | [22] [23] [24] |
Electrostatic Interactions | Na+ coordination with water/saccharin | Determines crystal structure | [23] [9] |
Van der Waals Forces | Moderate aromatic interactions | Secondary stabilization | [22] [24] |
π-π Stacking | Limited due to molecular geometry | Minimal contribution | [22] |
Water-Sodium Interactions | Hexa-coordinated sodium cations | Primary hydration shell | [23] [9] |
Crystal Packing Forces | Complex disorder in crystal structure | Creates structural complexity | [7] [23] [9] |